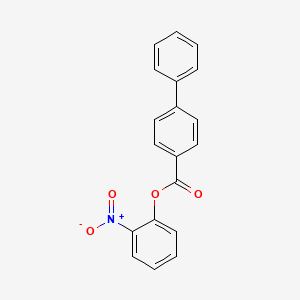

(2-Nitrophenyl) 4-phenylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl) 4-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-19(24-18-9-5-4-8-17(18)20(22)23)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTXBFFCDFDHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Esterification Reactions for the Synthesis of (2-Nitrophenyl) 4-phenylbenzoate

The core of the synthesis is the esterification reaction. The efficiency of this step is paramount and can be influenced by the choice of reagents, catalysts, and reaction conditions.

A common and direct method for synthesizing aryl esters like this compound involves the acylation of a phenol (B47542) with an activated carboxylic acid derivative. The most frequently employed activated form is the acyl chloride.

The synthesis commences with the conversion of 4-phenylbenzoic acid to its more reactive acyl chloride, 4-phenylbenzoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The excess thionyl chloride is subsequently removed under reduced pressure. nih.gov

The resulting 4-phenylbenzoyl chloride is then reacted with 2-nitrophenol (B165410). This reaction, known as the Schotten-Baumann reaction, is an effective method for forming the ester linkage. The general principle is analogous to the synthesis of similar compounds like 4-nitrophenyl benzoate (B1203000) from benzoyl chloride and 4-nitrophenol (B140041) or the synthesis of 4-nitrophenyl 2-methylbenzoate (B1238997) from 2-toluic acid. nih.gov

Table 1: Key Reactants for Direct Esterification

| Reactant | Role | Typical Reagent for Preparation |

|---|---|---|

| 2-Nitrophenol | Phenolic component (alcohol) | - |

| 4-Phenylbenzoic acid | Carboxylic acid component | - |

| 4-Phenylbenzoyl chloride | Activated acid derivative | Thionyl chloride (SOCl₂) |

To enhance the rate and yield of the esterification, a base is typically added. The base, commonly a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the phenol. nih.gov This neutralization prevents the protonation of the phenoxide and drives the reaction equilibrium towards the product side.

The choice of solvent is also critical. Anhydrous solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are preferred to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid. The reaction is monitored for completion using techniques like thin-layer chromatography (TLC). nih.gov Upon completion, the workup procedure typically involves washing the reaction mixture with a dilute acid solution to remove excess amine, followed by a wash with a sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally, extraction and purification by recrystallization. nih.gov

Table 2: Optimization Parameters for Esterification

| Parameter | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Catalyst/Base | Triethylamine, Pyridine | Neutralize HCl byproduct, drive equilibrium | nih.gov |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Prevent hydrolysis of acyl chloride | |

| Purification | Washing, Extraction, Recrystallization | Isolate pure ester product | nih.gov |

While direct acylation is a primary route, other strategies exist for the synthesis of related aryl benzoates. For instance, various phenyl benzoate compounds have been synthesized with yields reported between 31% and 85%. bjmu.edu.cn The synthesis of 2-benzoyl-4-methyl phenyl benzoate has also been reported, highlighting the versatility of esterification reactions for creating complex aromatic esters. researchgate.net These methods often involve similar principles of activating a carboxylic acid and reacting it with a phenol, but may vary in the specific reagents and conditions used to accommodate different functional groups on the aromatic rings. The crystal structure of related compounds, such as 4-formyl-2-nitro-phenyl benzoate, has been analyzed, providing insight into the molecular geometry of these types of esters. nih.gov

Precursor Synthesis and Functional Group Interconversions

The availability and purity of the starting materials, 2-nitrophenol and 4-phenylbenzoic acid, are crucial for the successful synthesis of the target compound.

2-Nitrophenol is typically synthesized via the electrophilic nitration of phenol. This reaction involves treating phenol with a nitrating agent, usually a mixture of nitric acid and sulfuric acid. oc-praktikum.de The reaction produces a mixture of ortho-nitrophenol (2-nitrophenol) and para-nitrophenol (4-nitrophenol).

To control the reaction, which can be highly exothermic, the phenol is often dissolved in water and added portion-wise to the cooled nitrating mixture. oc-praktikum.deprepchem.com The temperature is carefully maintained, often below 20°C, to minimize the formation of byproducts. prepchem.com After the reaction, the isomers are separated. Due to the intramolecular hydrogen bonding in 2-nitrophenol, it is volatile in steam, allowing for its separation from the non-volatile 4-nitrophenol by steam distillation. prepchem.com An economical synthesis has been described that optimizes yield by controlling physical parameters such as the dilution of nitric acid, reaction time, and temperature, achieving a 91% yield with high selectivity for the ortho isomer. paspk.org

4-Phenylbenzoic acid, also known as 4-biphenylcarboxylic acid, is a key intermediate. cdhfinechemical.com One classical route to its synthesis involves the Friedel-Crafts acylation of biphenyl (B1667301) with chloroacetyl chloride, followed by oxidation of the resulting ketone with an oxidizing agent like potassium permanganate. chemicalbook.com

More contemporary and efficient methods include the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. pku.edu.cnresearchgate.net For the synthesis of 4-phenylbenzoic acid, 4-bromobenzoic acid is reacted with phenylboronic acid. pku.edu.cn Recent advancements have focused on developing more environmentally friendly and cost-effective versions of this reaction. For example, using a ligand-free Pd/C catalyst in an ethanol-water solvent system allows the reaction to proceed at room temperature in the open air, with the catalyst being recyclable. pku.edu.cn Another green approach utilizes a water-soluble fullerene-supported PdCl₂ nanocatalyst. researchgate.net These methods offer high yields and operational simplicity, making them suitable for both laboratory and potential industrial-scale production. pku.edu.cnrsc.org

Table 3: Comparison of Synthetic Routes for 4-Phenylbenzoic Acid

| Method | Starting Materials | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation & Oxidation | Biphenyl, Chloroacetyl chloride | AlCl₃, KMnO₄ | Classical, well-established | chemicalbook.com |

| Suzuki-Miyaura Coupling | 4-Bromobenzoic acid, Phenylboronic acid | Pd/C catalyst, K₂CO₃ | High yield, mild conditions, recyclable catalyst, green | pku.edu.cnresearchgate.net |

Considerations for Yield and Selectivity in Ester Bond Formation

Optimizing the yield and selectivity in the esterification process to form this compound is crucial for an efficient and cost-effective synthesis. Several factors, including the choice of reagents, reaction conditions, and the inherent properties of the substrates, play a significant role.

Influence of Coupling Agents and Catalysts:

In carbodiimide-mediated coupling reactions, the choice of the coupling agent and catalyst is paramount. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used and effective coupling agent. wikipedia.orgcovachem.com However, the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which can be difficult to remove completely, is a notable drawback. wikipedia.org Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to simplify purification through aqueous extraction. chemicalbook.com

Solvent and Temperature Effects:

The choice of solvent can influence the reaction rate and the solubility of reactants and byproducts. Aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used for these reactions. chemicalbook.comnih.gov DCM is often preferred due to its inertness and ease of removal post-reaction. The use of certain solvents like THF and DMF has been reported to potentially decrease reaction rates and promote the formation of N-acylurea byproducts. chemicalbook.com

The reaction temperature is another critical parameter. Steglich esterifications are often initiated at 0°C to control the initial exothermic reaction and minimize side reactions, and then allowed to warm to room temperature for the completion of the reaction. chemicalbook.com Higher temperatures can increase the reaction rate but may also lead to decomposition of reactants or products and a decrease in selectivity.

Stoichiometry and Reaction Time:

The stoichiometry of the reactants can be adjusted to maximize the conversion of the limiting reagent. In many cases, a slight excess of the carboxylic acid and the coupling agent relative to the alcohol is used to drive the reaction to completion.

The reaction time is also a key variable that needs to be optimized. Insufficient reaction time will result in incomplete conversion and lower yields, while excessively long reaction times may lead to the formation of degradation products. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Substrate-Related Considerations:

The electronic and steric properties of the substrates, 2-nitrophenol and 4-phenylbenzoic acid, present specific challenges. The electron-withdrawing nitro group in 2-nitrophenol decreases the nucleophilicity of the hydroxyl group, making it a less reactive nucleophile. This effect can be partially overcome by using a strong activating agent for the carboxylic acid and a suitable catalyst.

The steric bulk of both the 4-phenylbenzoyl group and the ortho-nitro group can hinder the approach of the reactants to the reaction center, potentially leading to lower yields. The selection of less sterically demanding coupling agents and optimization of reaction conditions are crucial to mitigate these steric effects.

Below are interactive tables summarizing typical reaction conditions and their impact on yield for analogous esterification reactions, which can serve as a guide for the synthesis of this compound.

Table 1: Comparison of Synthetic Methods for Ester Formation

| Method | Activating Agent | Catalyst | Typical Solvent | Typical Yield Range (%) |

| Schotten-Baumann | (as acyl chloride) | Base (e.g., NaOH) | Water/Organic | 70-95 |

| Steglich Esterification | DCC or EDC | DMAP | DCM or THF | 60-90 |

Table 2: Influence of Reaction Parameters on Yield in Steglich Esterification

| Parameter | Variation | Effect on Yield | Rationale |

| Catalyst | No DMAP | Lower | Slower reaction rate, especially with hindered alcohols. |

| Catalytic DMAP | Higher | Formation of a more reactive acylpyridinium intermediate. | |

| Solvent | Dichloromethane | Generally Good | Good solubility of reactants, inert. |

| Tetrahydrofuran | Potentially Lower | Can slow down the reaction and promote side reactions. chemicalbook.com | |

| Temperature | 0°C to Room Temp | Optimal | Balances reaction rate and minimization of side reactions. |

| Elevated Temp | Variable | May increase rate but can also lead to degradation. |

Mechanistic Investigations of Chemical Transformations

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a key reaction class for esters like (2-Nitrophenyl) 4-phenylbenzoate. The mechanism of these reactions, particularly the kinetics and the nature of intermediates, is highly dependent on the nucleophile, the solvent, and the substituents on both the acyl and the leaving groups.

Hydrolysis Reaction Mechanisms

The hydrolysis of this compound involves the reaction with water to produce 4-phenylbenzoic acid and 2-nitrophenol (B165410). The mechanism of this reaction is highly dependent on the pH of the solution.

The rate of hydrolysis of nitrophenyl esters typically exhibits a complex dependence on pH, which can be visualized in a pH-rate profile (a plot of log kobs vs. pH). While a specific pH-rate profile for this compound is not available in the provided search results, the general features can be inferred from studies of related compounds like 4-nitrophenyl esters. semanticscholar.orgchemrxiv.org

These profiles often show distinct regions corresponding to different catalytic mechanisms:

Acid-Catalyzed Hydrolysis (low pH): At low pH, the reaction can be catalyzed by hydronium ions (H3O+). This involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by a water molecule.

Neutral Hydrolysis (intermediate pH): In the neutral pH range, a pH-independent region is often observed, corresponding to the uncatalyzed attack of water on the ester.

Base-Catalyzed Hydrolysis (high pH): At high pH, the reaction is typically dominated by the attack of the more nucleophilic hydroxide (B78521) ion (OH-) on the carbonyl carbon. This is often the most efficient pathway for hydrolysis.

Non-Enzymatic Hydrolysis Pathways

The non-enzymatic hydrolysis of phenyl benzoate (B1203000) esters, including this compound, typically proceeds through a nucleophilic acyl substitution mechanism. In aqueous conditions, this involves the attack of a water molecule or a hydroxide ion on the electrophilic carbonyl carbon of the ester. This initial attack leads to the formation of a transient tetrahedral intermediate. semanticscholar.org

This intermediate is unstable and subsequently collapses. The collapse results in the expulsion of the leaving group, which in this case is the 2-nitrophenoxide anion. The stability of the leaving group is a crucial factor in the rate of hydrolysis. The presence of the electron-withdrawing nitro group in the ortho position of the phenoxy leaving group stabilizes the resulting negative charge, making 2-nitrophenoxide a relatively good leaving group. For instance, in the hydrolysis of p-nitrophenyl trifluoroacetate, the p-nitrophenoxide is a weak base and is expelled rapidly after the formation of the tetrahedral intermediate. mdpi.com The final products of the hydrolysis are 4-phenylbenzoic acid and 2-nitrophenol.

The reaction can be catalyzed by either acid or base. Under basic conditions, the more nucleophilic hydroxide ion attacks the carbonyl carbon, leading to a faster reaction rate. Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, thereby facilitating the attack by a water molecule. In studies of 2-aminobenzoate (B8764639) esters, intramolecular general base catalysis by a neighboring amine group has been observed to significantly enhance hydrolysis rates, showcasing how functional groups within the molecule can influence the pathway. nih.gov

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent plays a critical role in the kinetics and mechanism of the hydrolysis of esters like this compound. The polarity, hydrogen-bonding ability, and nucleophilicity of the solvent can significantly influence the reaction rate by stabilizing or destabilizing the reactants, transition states, and intermediates. acs.orgnih.gov

In nucleophilic substitution reactions, an increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex from neutral or less charged reactants. For the hydrolysis of a neutral ester, a polar solvent can stabilize the charge separation in the transition state leading to the tetrahedral intermediate, thus increasing the reaction rate. For example, the rate of basic hydrolysis of p-nitrophenyl acetate (B1210297) (PNPA) shows significant increases when an organic cosolvent like dimethyl sulfoxide (B87167) (DMSO) is added to water. cdnsciencepub.com This is attributed to changes in the solvation energies of the ester, the hydroxide ion, and the transition state. cdnsciencepub.com

The mechanism itself can be altered by the solvent. For instance, the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates proceeds through a stepwise mechanism in a water/DMSO mixture, but a concerted mechanism is favored in the less polar and non-protic solvent acetonitrile (B52724). kchem.org This is because the zwitterionic tetrahedral intermediate is less stable in acetonitrile, forcing the reaction to avoid this intermediate and proceed through a single concerted step. kchem.org Therefore, the choice of solvent is crucial for controlling the reaction pathway and rate of transformation for this compound.

Linear Free Energy Relationships (LFERs) in Reactivity Studies

Hammett and Yukawa-Tsuno Analyses of Substituent Effects

Linear Free Energy Relationships (LFERs), such as the Hammett and Yukawa-Tsuno equations, are powerful tools for investigating the electronic effects of substituents on the reactivity of aromatic compounds like this compound. These analyses provide quantitative insights into the transmission of electronic effects from a substituent to the reaction center.

Electronic Effects on Reaction Rates and Mechanisms

The electronic nature of substituents on the benzoyl moiety of phenyl benzoate esters significantly influences the rate of nucleophilic substitution reactions. Electron-withdrawing groups (EWGs) attached to the benzoyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, slowing down the reaction. semanticscholar.orglibretexts.org

In studies of the aminolysis of 4-nitrophenyl X-substituted benzoates, a large positive ρₓ value (a measure of the sensitivity of the reaction to substituent effects) of approximately 1.7 was obtained for reactions with anionic nucleophiles. nih.gov This large value indicates a significant buildup of negative charge in the transition state and supports a mechanism where the formation of the tetrahedral intermediate is the rate-determining step. nih.govlookchem.com For the reactions of Y-substituted phenyl benzoates with hydroxide ions, the second-order rate constant (kₙ) decreases as the substituent Y in the leaving group becomes a weaker electron-withdrawing group. lookchem.com

The following table illustrates the effect of substituents on the rate of alkaline hydrolysis of ethyl benzoates, providing an analogy for the behavior of this compound.

Table 1: Specific Rate Constants for Alkaline Hydrolysis of Substituted Ethyl Benzoates

| Substituent (X) in X-C₆H₄COOC₂H₅ | Position | Rate Constant (k) x 10⁵ (L mol⁻¹ s⁻¹) |

|---|---|---|

| -NO₂ | para | 7810 |

| -NO₂ | meta | 5660 |

| -Cl | para | 367 |

| -Cl | meta | 675 |

| -H | - | 149 |

| -CH₃ | para | 69.3 |

| -CH₃ | meta | 104 |

| -OCH₃ | para | 36.5 |

| -OCH₃ | meta | 128 |

Data sourced from studies on substituted ethyl benzoates, analogous to the subject compound. libretexts.org

Brønsted-Type Plots for Nucleophile Basicities

Brønsted-type plots are another important LFER used to correlate the logarithm of the rate constant for a reaction with the pKa of a series of related nucleophiles. The slope of this plot, known as the Brønsted coefficient (βₙᵤc), provides information about the degree of bond formation in the transition state.

For the aminolysis of phenyl esters, Brønsted-type plots are often used to elucidate the reaction mechanism. A linear Brønsted plot with a βₙᵤc value between 0.6 and 0.9 is often indicative of a stepwise mechanism where the expulsion of the leaving group is the rate-determining step. In the case of reactions of 4-chloro-2-nitrophenyl benzoate with primary amines, a linear Brønsted-type plot with a βₙᵤc of 0.74 was observed. kchem.org

However, curved Brønsted plots are frequently reported for the aminolysis of esters with good leaving groups. koreascience.krpsu.edu These curves are interpreted as evidence for a change in the rate-determining step (RDS) of a stepwise mechanism. For weakly basic amines, the breakdown of the tetrahedral intermediate is the RDS, resulting in a large βₙᵤc value. For strongly basic amines, the formation of the intermediate becomes rate-determining, leading to a smaller βₙᵤc value. koreascience.krpsu.edursc.org For the aminolysis of 2,4-dinitrophenyl benzoate, a curved Brønsted plot was observed, with the center of the curvature at a pKa of 9.1, supporting a change in the RDS. koreascience.kr

The table below shows kinetic data for the reaction of 2,4-dinitrophenyl benzoate with various alicyclic secondary amines, which is a close structural analog to the title compound.

Table 2: Second-Order Rate Constants (kₙ) for the Reaction of 2,4-Dinitrophenyl Benzoate with Alicyclic Secondary Amines in 80 mol % H₂O/20 mol % DMSO at 25.0 °C

| Amine | pKa | kₙ (M⁻¹ s⁻¹) |

|---|---|---|

| Piperidine | 11.02 | 427 |

| 3-Methylpiperidine | 10.80 | 276 |

| Piperazine | 9.73 | 120 |

| Morpholine | 8.65 | 43.5 |

| 1-Formylpiperazine | 7.98 | 14.4 |

| Piperazinium ion | 5.95 | 1.47 |

Data adapted from studies on 2,4-dinitrophenyl benzoate. psu.edu

Correlation of Rate Constants with Nucleophile Basicity

The study of nucleophilic substitution reactions involving esters like this compound often involves examining the relationship between the rate of reaction and the basicity of the attacking nucleophile. This relationship is frequently visualized using a Brønsted-type plot, which correlates the logarithm of the rate constant (log k) with the pKa of the conjugate acid of the nucleophile.

In the aminolysis of various phenyl and nitrophenyl esters, a linear Brønsted-type plot is often observed. For instance, the reactions of a series of secondary alicyclic amines with phenyl and 4-nitrophenyl chlorothionoformates in aqueous solution yield linear Brønsted-type plots with a slope (β) of 0.26 for both substrates. nih.gov Similarly, the aminolysis of phenyl 4-nitrophenyl thionocarbonate with secondary alicyclic amines results in a linear Brønsted-type plot with a β value of 0.25. nih.gov These linear relationships suggest that the reaction mechanism does not change across the series of nucleophiles studied. The magnitude of the β value provides insight into the degree of bond formation in the transition state.

Kinetic studies on the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates with cyclic secondary amines in acetonitrile also show linear Brønsted-type plots with βnuc values ranging from 0.66 to 0.82. psu.edu The second-order rate constants for the reaction between hydroxide and phenoxide ions with 4-nitrophenyl esters of substituted benzoic acids also follow Hammett σ correlations. psu.edu

The following table presents data from a study on the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates, illustrating the correlation between the nucleophile's basicity (pKa) and the reaction rate constant.

Table 1: Rate Constants and pKa Values for the Aminolysis of 4-Nitrophenyl X-Substituted-2-Methylbenzoates

| Nucleophile | pKa | k (M⁻¹s⁻¹) for X=H |

|---|---|---|

| Piperidine | 11.22 | 1.23 |

| 3-Methylpiperidine | 11.27 | 1.58 |

| Piperazine | 9.80 | 0.14 |

| Morpholine | 8.36 | 0.025 |

Data derived from studies on the aminolysis of substituted phenyl benzoates. psu.edu

Interpretation of Plot Curvatures and Changes in Rate-Determining Steps

While linear Brønsted-type plots are common, curvatures in these plots can provide significant mechanistic insights, often indicating a change in the rate-determining step (RDS) of the reaction. koreascience.krfrontiersin.org For example, a downward curve in a Brønsted-type plot for the aminolysis of 2-chloro-4-nitrophenyl benzoate with primary amines has been interpreted as evidence for a stepwise mechanism with a change in the RDS. koreascience.kr

In the aminolysis of methyl 4-nitrophenyl thionocarbonate, nonlinear plots of the observed rate constant versus amine concentration are found for most amines, suggesting a more complex mechanism where the breakdown of a tetrahedral intermediate can be rate-limiting. nih.gov However, for the reaction with piperidine, the plot is linear, indicating that the formation of the tetrahedral intermediate is the RDS. nih.gov

Nonlinear Hammett plots, which correlate reaction rates with substituent constants, can also suggest a change in the RDS. However, in the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates, nonlinear Hammett plots were observed, but the corresponding Yukawa-Tsuno plots were linear. psu.edu This indicates that the nonlinearity was due to resonance stabilization of the substrates with electron-donating groups, rather than a change in the RDS. psu.edu

The following table illustrates how the rate-determining step can shift based on the nucleophile and substrate structure, as inferred from kinetic data.

Table 2: Mechanistic Interpretation from Kinetic Plots

| Reaction | Plot Type | Observation | Interpretation |

|---|---|---|---|

| Aminolysis of Phenyl 4-nitrophenyl thionocarbonate | Brønsted-type | Linear (β = 0.25) | Formation of tetrahedral intermediate is rate-determining. nih.gov |

| Aminolysis of Methyl 4-nitrophenyl thionocarbonate | kobs vs. [Amine] | Nonlinear | Breakdown of tetrahedral intermediate is partially or fully rate-determining. nih.gov |

| Aminolysis of 2-Chloro-4-nitrophenyl benzoate | Brønsted-type | Downward curve | Change in rate-determining step. koreascience.kr |

Photo-Induced Rearrangement Reactions

Photo-Fries Rearrangement of Aryl Benzoates

The Photo-Fries rearrangement is a photochemical reaction where an aryl ester rearranges to form hydroxy aryl ketones upon exposure to UV light, typically without a catalyst. wikipedia.orgslideshare.netsigmaaldrich.com This reaction can yield both ortho and para substituted products. wikipedia.orglscollege.ac.in For example, the Fries rearrangement of 2-nitrophenyl benzoate in nitrobenzene (B124822) with anhydrous aluminum chloride as a catalyst yields 3-nitro-4-hydroxy-benzophenone (the para product). researchgate.net In contrast, 4-nitrophenyl benzoate rearranges to give 5-nitro-2-hydroxy-benzophenone (the ortho product). researchgate.net

The reaction conditions, such as the solvent, can influence the product distribution. nih.govconicet.gov.ar For instance, irradiation of p-substituted aryl benzoates in micellar media shows a notable selectivity for the formation of 2-hydroxybenzophenone (B104022) derivatives. nih.govconicet.gov.ar In homogeneous media like cyclohexane, acetonitrile, and methanol, a different product distribution is observed, yielding substituted 2-hydroxybenzophenones, p-substituted phenols, and benzoic acid. nih.govconicet.gov.ar

The irradiation of p-nitrophenyl benzoate has been reported to yield 2-hydroxy-5-nitrobenzophenone. unipv.it

Table 3: Products of Photo-Fries Rearrangement of Aryl Benzoates

| Starting Material | Reaction Conditions | Major Products |

|---|---|---|

| 2-Nitrophenyl benzoate | Anhydrous AlCl₃, nitrobenzene | 3-Nitro-4-hydroxy-benzophenone researchgate.net |

| 4-Nitrophenyl benzoate | Anhydrous AlCl₃, nitrobenzene | 5-Nitro-2-hydroxy-benzophenone researchgate.net |

| p-Substituted aryl benzoates | Micellar media | 2-Hydroxybenzophenone derivatives nih.govconicet.gov.ar |

| p-Substituted aryl benzoates | Homogeneous media (e.g., cyclohexane) | Substituted 2-hydroxybenzophenones, p-substituted phenols, benzoic acid nih.govconicet.gov.ar |

Mechanistic Insights into Photo-Fries Products

The mechanism of the Photo-Fries rearrangement is generally believed to proceed through a radical mechanism. wikipedia.orgslideshare.net Upon photochemical excitation, the ester undergoes homolytic cleavage of the ester bond to form a phenoxy radical and an acyl radical within a solvent cage. slideshare.net These radicals can then recombine in different ways to form the ortho and para rearranged products. slideshare.net

Laser flash photolysis experiments have been instrumental in detecting the transient intermediates involved in this process. For aryl benzoates, the experiments have characterized both p-substituted phenoxy radicals and substituted 2-benzoylcyclohexadienone transients in both homogeneous and micellar environments. nih.govconicet.gov.ar The formation of these intermediates supports the proposed radical mechanism.

Studies on the triphenylmethane-sensitized photolysis of aryl benzoates suggest that the reaction proceeds from a singlet excited state. rsc.org

The product distribution in the Photo-Fries rearrangement is influenced by the competition between in-cage radical recombination and out-of-cage diffusion. unipv.it In micellar media, the hydrophobic core of the micelle can act as a "supercage," enhancing the in-cage recombination and leading to higher selectivity for the rearranged products. nih.govconicet.gov.ar

Advanced Spectroscopic and Structural Elucidation

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography stands as a powerful tool for the precise determination of molecular and crystal structures. While specific crystallographic data for (2-Nitrophenyl) 4-phenylbenzoate is not publicly available, analysis of closely related structures, such as 4-formyl-2-nitrophenyl benzoate (B1203000) and various nitrophenyl benzoate derivatives, provides significant insights into the expected structural features.

The conformation of nitrophenyl benzoate derivatives is largely defined by the dihedral angles between the aromatic rings and the central ester group. In the case of 4-formyl-2-nitrophenyl benzoate, the two aromatic rings exhibit a dihedral angle of 46.37 (8)°. The central ester moiety in this molecule is nearly planar and is twisted with respect to the two aromatic rings, forming dihedral angles of 54.06 (9)° with the 4-formyl-2-nitrophenyl ring and 7.99 (19)° with the benzoate ring. This significant twist is a common feature in such compounds, arising from the steric hindrance between the substituents on the rings and the carbonyl group of the ester linkage.

For instance, in 4-formyl-2-nitrophenyl 4-chlorobenzoate, the ester group is twisted away from the substituted rings by 84.60 (9)° and 88.55 (9)°. In another related compound, 4-nitrophenyl 2-methylbenzoate (B1238997), two molecules are present in the asymmetric unit with different dihedral angles between the aromatic rings, being 36.99 (5)° and 55.04 (5)°. These variations highlight the conformational flexibility of the phenyl benzoate scaffold, which is sensitive to the nature and position of substituents on the aromatic rings.

Based on these related structures, it is anticipated that this compound would also adopt a non-planar conformation, with a significant dihedral angle between the 2-nitrophenyl and 4-phenylbenzoyl moieties. The nitro group at the ortho position of the phenyl ring is expected to induce considerable steric strain, likely resulting in a large twist around the ester linkage.

Table 1: Dihedral Angles in Related Nitrophenyl Benzoate Derivatives

| Compound | Dihedral Angle between Aromatic Rings (°) | Dihedral Angle between Ester Group and Rings (°) |

| 4-Formyl-2-nitrophenyl benzoate | 46.37 (8) | 54.06 (9) (with 4-formyl-2-nitrophenyl ring), 7.99 (19) (with benzoate ring) |

| 4-Formyl-2-nitrophenyl 4-chlorobenzoate | - | 84.60 (9) and 88.55 (9) |

| 4-Nitrophenyl 2-methylbenzoate | 36.99 (5) and 55.04 (5) | - |

Intermolecular interactions play a crucial role in the crystal packing of organic molecules. In nitrophenyl benzoate derivatives, weak C-H···O hydrogen bonds and π-π stacking interactions are the predominant forces. For example, in the crystal structure of 2-(4-nitrophenyl)-2-oxoethyl benzoate, molecules are linked by C-H···O hydrogen bonds to form inversion dimers. These dimers are further connected into ribbons, which are then linked by offset π-π interactions with centroid-centroid distances ranging from 3.6754 (6) to 3.7519 (6) Å.

For this compound, it is expected that a network of weak C-H···O hydrogen bonds involving the carbonyl oxygen and the nitro group oxygens will be present. Furthermore, the two phenyl rings provide ample opportunity for π-π stacking interactions, which would contribute significantly to the stability of the crystal lattice.

The combination of dihedral angles and intermolecular interactions determines the final crystal packing and supramolecular arrangement. In many nitrophenyl benzoate derivatives, the molecules pack in a way that maximizes the efficiency of the intermolecular forces. For instance, the crystal packing of 4-formyl-2-nitrophenyl benzoate reveals a monoclinic system with the space group P2/c. The packing of 2-(4-nitrophenyl)-2-oxoethyl benzoate results in the formation of layers parallel to the ac plane.

The supramolecular arrangement in these systems often involves the formation of well-defined motifs, such as dimers, ribbons, or sheets, through hydrogen bonding and π-π interactions. The shape of the molecule, influenced by the conformational preferences, also plays a key role in the packing efficiency. It is plausible that this compound would crystallize in a centrosymmetric space group, with the molecules arranged in a herringbone or a stacked fashion to optimize the intermolecular contacts.

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of organic compounds in both solution and solid states. NMR and IR spectroscopy provide detailed information about the connectivity of atoms and the nature of functional groups present in the molecule.

In the ¹H NMR spectrum, the aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the 2-nitrophenyl ring would likely be more deshielded due to the electron-withdrawing effect of the nitro group. The protons on the 4-phenylbenzoyl moiety would also exhibit characteristic splitting patterns.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is expected to resonate at around 163-166 ppm. The aromatic carbons would appear in the range of 120-150 ppm. The carbon attached to the nitro group would be significantly deshielded. The chemical shifts of the carbons in the phenyl rings would be influenced by the substituent effects and their relative positions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by the stretching vibrations of the carbonyl group and the nitro group.

The C=O stretching vibration of the ester group is expected to appear as a strong absorption band in the region of 1730-1750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would give rise to two strong bands, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-O stretching vibrations of the ester linkage would be observed in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Additionally, the C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the rings would be seen in the 1450-1600 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1730 - 1750 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Ester (C-O) | Stretch | 1100 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

This section would have detailed the molecular ion peak (M+) from the mass spectrum of "this compound," confirming its molecular weight. A thorough analysis of the fragmentation pattern would have been provided, identifying the major fragment ions and proposing the fragmentation pathways. This would have been presented with a data table summarizing the mass-to-charge ratio (m/z) and relative abundance of these fragments, offering insights into the molecule's structural stability and the lability of its chemical bonds.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Here, a detailed discussion on the intermolecular interactions within the crystal structure of "this compound" would have been presented, based on Hirshfeld surface analysis. This would have included:

A description of the Hirshfeld surface mapped with properties like dnorm, shape index, and curvedness to visualize different intermolecular contacts.

A data table summarizing the percentage contributions of these intermolecular contacts.

Without access to the specific crystallographic information file (CIF) or published research containing this analysis for "this compound," a scientifically sound and detailed discussion on these aspects cannot be formulated.

Due to the lack of available data for the specific compound of interest, it is not possible to generate the requested scientific article with the required level of detail and accuracy.

Computational Chemistry and Theoretical Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for investigating the properties of molecular systems. For (2-Nitrophenyl) 4-phenylbenzoate, DFT calculations offer a detailed understanding of its fundamental characteristics.

Geometry optimization calculations using DFT, often with basis sets like 6-311++G**, are performed to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations provide bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data when available. researchgate.netresearchgate.net For instance, in related nitroaryl benzoate (B1203000) derivatives, the dihedral angle between the aromatic rings can vary significantly depending on the substituents. nih.gov In 4-formyl-2-nitro-phenyl benzoate, the two aromatic rings have a dihedral angle of 46.37 (8)°. nih.gov The planarity of the central ester group is also a key feature, with the -C-(C=O)-O- moiety being essentially planar. nih.gov

The electronic structure of the molecule, including the distribution of electrons and the nature of chemical bonds, is also elucidated through these calculations. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the phenyl ring to which it is attached.

Table 1: Selected Optimized Geometrical Parameters for a Related Nitroaromatic Ester

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-O7 | 1.3715 (17) | |

| C7-O7 | 1.3898 (17) | |

| Dihedral Angle (Ring-Ring) | 69.02 (5) |

Data adapted from a study on 2,4,6-Trinitrophenyl 4-methylbenzoate. researchgate.net

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental spectra for validation of the theoretical model. Theoretical vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts can be calculated. researchgate.net For phenyl benzoate, the calculated vibrational spectra show excellent agreement with experimental IR and Raman spectra. researchgate.net The choice of the functional and basis set, such as B3LYP/6-311+G**, has been shown to provide accurate predictions for related nitrobenzoic acids. researchgate.net This allows for a detailed assignment of the vibrational modes and a deeper understanding of the molecule's spectroscopic signature. For example, in a related compound, the characteristic vibrational bands for the ester C=O, C-O, and NO2 groups can be precisely assigned. researchgate.net

Molecular orbital (MO) analysis, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding the electronic transitions and reactivity of this compound. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and its electronic absorption properties. The nature of the electronic transitions, such as n → π* or π → π*, can be predicted, which corresponds to the absorption bands observed in the UV-Visible spectrum. In related nitrophenyl esters, the release of the nitrophenol moiety upon hydrolysis leads to a distinct color change, which is a result of an electronic transition in the resulting phenolate (B1203915) ion. semanticscholar.org

The distribution of partial charges on the atoms of this compound, often calculated using methods like Mulliken population analysis, is directly related to its reactivity. The electron-withdrawing nitro group creates a significant electrophilic character at certain positions on the phenyl ring. A direct correlation has been established between the Mulliken charge at the carbonyl carbon and the Hammett constant in a series of para-substituted nitrophenyl benzoate esters. semanticscholar.org This indicates that a more electron-poor carbonyl carbon leads to increased reactivity towards nucleophilic attack, a key step in the hydrolysis of these esters. semanticscholar.org

Table 2: Correlation of Mulliken Charge and Reactivity in Substituted Nitrophenyl Benzoates

| Para-substituent | Mulliken Charge at Carbonyl Carbon |

| NO2 | 0.2255 |

| Br | 0.2151 |

| Cl | 0.2143 |

| F | 0.2124 |

| H | 0.2128 |

| Me | 0.2084 |

| OMe | 0.2038 |

Data from a study on para-substituted nitrophenyl benzoate esters. semanticscholar.org

Conformational Analysis

While DFT provides high accuracy, semiempirical molecular orbital methods can be a computationally less expensive alternative for preliminary conformational analysis, particularly for predicting torsional angles. These methods can be used to map the potential energy surface as a function of the rotation around key bonds, such as the C-O ester bond and the C-C bond connecting the phenyl rings. For the parent compound, phenyl benzoate, theoretical calculations have been used to estimate the potential energy functions for the torsion of the phenyl groups. researchgate.net These studies help in identifying the most stable conformers and the energy barriers for interconversion between them.

Flexibility and Rotational Barriers around Ester and Biphenyl (B1667301) Linkages

The three-dimensional structure and flexibility of this compound are primarily dictated by the rotational freedom around two key linkages: the C-O bond of the ester group and the C-C bond of the biphenyl moiety. While direct experimental data on the rotational barriers of this compound is not available, analysis of closely related structures and theoretical studies on parent compounds like phenyl benzoate and biphenyl provide a strong basis for understanding its conformational behavior.

Crystallographic data for a similar compound, 4-formyl-2-nitrophenyl benzoate, shows that the molecule adopts a non-planar conformation in the solid state. nih.govresearchgate.net The two aromatic rings are twisted with respect to each other, exhibiting a dihedral angle of 46.37°. nih.govresearchgate.net The central ester group itself is nearly planar, but it is not coplanar with either of the attached aromatic rings. nih.govresearchgate.net This twisting is a common feature in esters of this type and is a result of minimizing steric hindrance between the phenyl rings and the carbonyl group.

Theoretical studies on the parent molecule, phenyl benzoate, using methods like Density Functional Theory (DFT), have investigated the potential energy surfaces for rotation around the Ph-O and Ph-C bonds. nih.govresearchgate.net These calculations show that while certain conformations are energetically preferred, the barriers to rotation are relatively low, indicating significant conformational flexibility at room temperature. nih.govresearchgate.net For the biphenyl group in this compound, rotation around the C-C single bond is a well-known phenomenon. In substituted biphenyls, the barrier to this rotation is influenced by the size and nature of the substituents at the ortho positions. rsc.org The presence of the ester linkage at the para position is not expected to create a significant steric barrier to this rotation. biomedres.us

The flexibility imparted by these rotational degrees of freedom means that this compound does not exist as a single rigid structure in solution but rather as a dynamic equilibrium of multiple conformers.

Table 1: Dihedral Angles in the Related Compound 4-Formyl-2-nitrophenyl benzoate nih.govresearchgate.net

| Parameter | Dihedral Angle (°) |

| Between the two aromatic rings | 46.37 |

| Ester group plane and formyl nitrophenyl ring plane | 54.06 |

| Ester group plane and benzoate ring plane | 7.99 |

| Nitro group and adjacent benzene (B151609) ring | 39.66 |

Theoretical Studies on Electron Delocalization and Inductive Effects

The electronic character of this compound is heavily influenced by the presence of the nitro (NO₂) group on one phenyl ring and the extended conjugation of the 4-phenylbenzoate moiety. The interplay between electron delocalization (resonance) and inductive effects governs the molecule's reactivity.

The nitro group is a powerful electron-withdrawing group, exerting its influence through both the inductive effect and the resonance effect. Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the phenyl ring through the sigma bonds. Via resonance, the nitro group can delocalize the pi-electrons of the ring, further decreasing electron density, particularly at the ortho and para positions. In this compound, the ortho-nitro group strongly deactivates the nitrophenyl ring towards electrophilic substitution and makes the ester linkage more susceptible to nucleophilic attack.

Theoretical studies have shown that π-electron delocalization is a significant feature in esters. mdpi.com The lone pair on the ester oxygen atom can be delocalized into the carbonyl group, resulting in a resonance structure. This delocalization affects bond lengths and partial charges within the ester group. mdpi.com The presence of the electron-withdrawing 2-nitrophenyl group attached to this oxygen atom enhances the electrophilicity of the carbonyl carbon, making it a more favorable site for nucleophilic attack compared to an ester with an electron-donating group.

Derivatization and Functionalization Strategies

Synthesis of Substituted (2-Nitrophenyl) 4-phenylbenzoate Analogues

The synthesis of analogues is typically achieved by utilizing substituted starting materials, namely substituted 2-nitrophenols or substituted 4-phenylbenzoyl chlorides, in the esterification reaction. The choice of substituents allows for the fine-tuning of the electronic properties of the resulting ester.

The electronic nature of the aromatic rings in this compound can be systematically altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.com EDGs increase the electron density of the aromatic ring, making it more nucleophilic, while EWGs decrease electron density, rendering the ring more electrophilic. studypug.comyoutube.com

Electron-Donating Groups (EDGs): These groups, such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups, are generally classified as activating groups. studypug.comyoutube.com When present on the aromatic starting materials, they can increase the rate of electrophilic substitution reactions. For instance, the synthesis of an analogue like 4-Nitrophenyl 2-methylbenzoate (B1238997) involves an EDG (methyl group) on the benzoate (B1203000) portion. researchgate.net EDGs stabilize carbocation intermediates formed during electrophilic attack. masterorganicchemistry.com

Electron-Withdrawing Groups (EWGs): These groups include nitro (-NO2), cyano (-CN), carbonyl (-C=O), and halo (-X) groups. studypug.comyoutube.com They are deactivating groups, meaning they decrease the reactivity of the aromatic ring towards electrophilic substitution. youtube.com The parent molecule already contains a strong EWG, the nitro group. Further introduction of EWGs, such as in 4-Formyl-2-nitrophenyl 4-bromobenzoate, can significantly modify the molecule's electronic profile. researchgate.net

The strategic placement of these groups on either the nitrophenyl or the 4-phenylbenzoate moiety allows for the creation of a library of analogues with tailored electronic characteristics.

Table 1: Influence of Substituents on the Aromatic Rings

| Group Type | Examples | Effect on Aromatic Ring | Impact on Reactivity |

|---|---|---|---|

| Electron-Donating Groups (EDG) | -CH₃, -OH, -OCH₃, -NH₂ | Increases electron density | Activating (for electrophilic substitution) |

| Electron-Withdrawing Groups (EWG) | -NO₂, -CN, -C(=O)R, -CF₃, -Cl, -Br | Decreases electron density | Deactivating (for electrophilic substitution) |

The position of new substituents on the aromatic rings is not random but is directed by the groups already present. masterorganicchemistry.com This regioselectivity is a cornerstone of synthetic strategy. Substituents are classified as either ortho-, para-directing or meta-directing for subsequent electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commasterorganicchemistry.com

Ortho-, Para- Directors: Activating groups (most EDGs) and halogens direct incoming electrophiles to the positions ortho (1,2) and para (1,4) to themselves. masterorganicchemistry.comlibretexts.org This is because they can stabilize the cationic intermediate (arenium ion) through resonance or inductive effects when the attack occurs at these positions. masterorganicchemistry.com

Meta- Directors: Deactivating groups (most EWGs) direct incoming electrophiles to the meta (1,3) position. masterorganicchemistry.comlibretexts.org They strongly destabilize the intermediate carbocation when substitution occurs at the ortho or para positions, making the meta pathway more favorable. masterorganicchemistry.comijrti.org

In synthesizing analogues of this compound, these principles are applied to the substituted starting materials.

On the 2-Nitrophenol (B165410) Ring: The hydroxyl group (-OH) is an activating ortho-, para-director, while the nitro group (-NO2) is a powerful deactivating meta-director. The directing effects of these two groups are synergistic, both directing incoming electrophiles to positions 4 and 6 (ortho and para to the -OH group, and meta to the -NO2 group).

On the 4-Phenylbenzoyl Chloride Ring: The carbonyl group is a meta-director. Therefore, substitution on this first phenyl ring would be directed to the position meta to the carbonyl. On the terminal phenyl ring of the biphenyl (B1667301) moiety, the substituent directs to the ortho and para positions relative to itself.

A sophisticated strategy to achieve substitution patterns that defy the natural directing effects of a group involves using a temporary "directing group" that can be modified or removed after the desired substitution has been accomplished. chemistrysteps.com

Post-Esterification Chemical Modifications

After the formation of the ester linkage, the this compound molecule can undergo further chemical transformations. The most common modifications target the nitro group or the biphenyl system.

The reduction of the aromatic nitro group to a primary amino group is a fundamental and highly useful transformation. masterorganicchemistry.com This conversion dramatically changes the electronic properties of the nitrophenyl ring, turning a strongly electron-withdrawing, deactivating group into a strongly electron-donating, activating group (-NH2). masterorganicchemistry.com The resulting (2-Aminophenyl) 4-phenylbenzoate is a key intermediate for the synthesis of various other compounds. nih.govnih.gov

Several methods are available for this reduction, with the primary challenge being the preservation of the ester functionality, which can be susceptible to hydrolysis or reduction under harsh conditions. wikipedia.org

Common Reduction Methods:

Catalytic Hydrogenation: This method involves using hydrogen gas (H2) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel. masterorganicchemistry.comwikipedia.org It is often clean and efficient but requires specialized hydrogenation equipment.

Metal/Acid Reduction: A classic method involves using an active metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Selective Chemical Reduction: To avoid cleaving the ester, milder and more selective reagents are often preferred. Systems like sodium hydrosulfite or the use of hydrazine (B178648) in the presence of a catalyst can be effective. wikipedia.orgniscpr.res.in Specifically, hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been shown to selectively reduce nitro groups at room temperature in the presence of other reducible functionalities. niscpr.res.in

Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents | General Conditions | Selectivity Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Pressurized H₂ atmosphere, various solvents | Highly efficient; can sometimes reduce other functional groups. |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Aqueous acidic medium, often requires heating | Strongly acidic conditions may promote ester hydrolysis. |

| Selective Reduction | Zn or Mg / Hydrazine Glyoxylate | Room temperature | High selectivity for the nitro group over other reducible groups like esters. niscpr.res.in |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can be selective for one nitro group in dinitro compounds. |

The biphenyl unit of this compound offers additional sites for functionalization through electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the directing effects of the existing substituents.

On the First Phenyl Ring (attached to the ester carbonyl): This ring is deactivated by the meta-directing ester-carbonyl group. Electrophilic substitution is therefore difficult and would be expected to occur at the positions meta to the carbonyl group (positions 3' and 5').

On the Terminal Phenyl Ring: This ring is activated by its attachment to the first ring. It will undergo electrophilic substitution more readily than the first ring. Substitutions such as nitration (using HNO3/H2SO4) or halogenation (using Br2/FeBr3) would be directed to the ortho and para positions of this terminal ring.

While direct post-esterification functionalization of the biphenyl moiety is chemically feasible, a more common and controlled approach involves using a pre-functionalized 4-phenylbenzoic acid derivative in the initial ester synthesis. This allows for more precise control over the placement and type of substituent on the biphenyl system.

Applications in Advanced Organic Synthesis and Materials Science

(2-Nitrophenyl) 4-phenylbenzoate as a Chemical Intermediate in Multistep Synthesis

The strategic importance of this compound in multistep synthesis lies in the reactivity of its constituent parts. The 2-nitrophenyl group, a well-established photolabile protecting group, allows for the controlled release of the benzoate (B1203000) moiety upon irradiation with light. This "caging" and "uncaging" process is a cornerstone of modern organic synthesis, enabling chemists to selectively unmask a reactive functional group at a desired stage of a complex synthetic sequence.

The 2-nitrobenzyl functionality and its derivatives are among the most commonly employed photolabile protecting groups. Their mechanism of cleavage often involves a Norrish Type II reaction. Upon photoexcitation, an intramolecular hydrogen abstraction occurs from the benzylic position by one of the oxygen atoms of the nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes further rearrangement to release the protected molecule, in this case, 4-phenylbenzoic acid, and a 2-nitrosobenzaldehyde derivative. This process is highly valued for its clean reaction profile and the ability to trigger it with a non-invasive external stimulus like light.

The general utility of 2-nitrobenzyl esters as photolabile precursors has been extensively studied. Time-resolved UV-vis spectroscopy has been used to investigate the photoinduced formation of nitroso products and the intermediacy of the aci-nitro forms for a range of 2-nitrobenzyl alkyl and aryl esters. researchgate.netnih.gov These studies provide fundamental insights into the reaction kinetics and the factors influencing the efficiency of the deprotection step, which is crucial for optimizing its use in multistep synthesis.

Utilization in Material Science for Polymer and Material Development

The application of this compound and related structures extends into the field of materials science, particularly in the development of advanced polymers. The photolabile nature of the 2-nitrophenyl group can be exploited to create photoresponsive materials. For instance, incorporating such a moiety into a polymer backbone or as a pendant group can allow for light-induced changes in the material's properties, such as its solubility, mechanical strength, or optical characteristics.

One area of interest is the development of photo-grafting polymers. For example, research has been conducted on the synthesis of aromatic esters containing azo groups, which are then grafted onto a polymer like poly(vinyl alcohol) (PVA). researchgate.net While this specific example doesn't use this compound directly, the principles of incorporating a photoactive or otherwise reactive ester into a polymer structure are analogous. By analogy, this compound could be used to create PVA-grafted polymers where the 4-phenylbenzoate group could be cleaved from the polymer chain upon UV irradiation, leading to a change in the polymer's properties.

Furthermore, the synthesis and characterization of related nitroaryl benzoates, such as 4-formyl-2-nitrophenyl benzoate, provide valuable structural information that can inform the design of new materials. nih.govnih.gov Understanding the crystal packing and intermolecular interactions in these molecules is essential for predicting and controlling the properties of polymers and other materials derived from them.

Design of this compound-Based Probes for Mechanistic Studies

The photophysical properties of the 2-nitrobenzyl chromophore make it an excellent component for the design of molecular probes to investigate reaction mechanisms. The ability to initiate a chemical reaction with a pulse of light allows for time-resolved studies of subsequent events.

Derivatives of 2-nitrobenzyl alcohol are widely used as "caged" compounds to study chemical signaling in biological systems. psu.edu The photoexcitation of these compounds leads to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and an ortho-nitrosobenzaldehyde. researchgate.net This principle can be applied to design probes where the release of 4-phenylbenzoate from this compound can be used to trigger a specific chemical event or to study the kinetics of a particular reaction.

Potential as a Component in Photoremovable Protecting Group Design

The core utility of the 2-nitrophenyl group lies in its function as a photoremovable protecting group (PPG). wikipedia.org PPGs are chemical modifications that render a molecule inactive until it is exposed to light, offering precise spatial and temporal control over chemical reactions. rsc.org The 2-nitrobenzyl group was one of the first and remains one of the most widely used PPGs in organic synthesis and chemical biology. psu.eduwikipedia.orgwiley-vch.de

The design of new and improved PPGs is an active area of research, with a focus on enhancing properties such as:

Wavelength of Activation: Shifting the absorption maximum to longer wavelengths (red-shifted) is desirable to minimize potential damage to biological samples and to allow for deeper tissue penetration. nih.gov

Quantum Yield: A higher quantum yield means that fewer photons are required to cleave the protecting group, leading to more efficient and faster reactions.

Two-Photon Absorption Cross-Section: For applications in two-photon microscopy and lithography, a large two-photon absorption cross-section is essential for achieving high spatial resolution. rsc.org

While this compound itself is a classic example of a 2-nitrobenzyl-based PPG, the fundamental structure serves as a scaffold for further development. For instance, the introduction of substituents on the nitrophenyl ring can significantly alter the photophysical properties. The [2-(2-nitrophenyl)propoxy]carbonyl (NPPOC) group is a modified 2-nitrobenzyl PPG that has been developed to improve photoreactivity. researchgate.net

The development of new chromophores, such as 2-(4-nitrophenyl)benzofuran (NPBF), for two-photon uncaging demonstrates the ongoing efforts to create more efficient PPGs. rsc.org These advanced designs often build upon the fundamental principles established by the study of simpler molecules like this compound.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | (2-nitrophenyl) benzoate |

| Molecular Formula | C₁₃H₉NO₄ |

| Molecular Weight | 243.21 g/mol |

| CAS Number | 1523-12-2 |

| Synonyms | o-nitrophenyl benzoate, Benzoic acid, 2-nitrophenyl ester |

This data is compiled from PubChem. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for (2-Nitrophenyl) 4-phenylbenzoate Transformations

The transformation of this compound into more complex molecules is a key area for future research. The development of novel catalytic systems is paramount to achieving high efficiency, selectivity, and sustainability in these transformations. A significant focus will be on the reduction of the nitro group to an amino group, which dramatically alters the molecule's electronic and chemical properties.

Future investigations will likely explore a range of catalytic systems, including:

Homogeneous Catalysis: The use of soluble catalysts, such as organometallic complexes of palladium, platinum, and ruthenium, will be further investigated to achieve mild reaction conditions and high functional group tolerance. Research will aim to design ligands that can fine-tune the catalyst's activity and selectivity for the transformation of this compound.

Heterogeneous Catalysis: The development of solid-supported catalysts, for instance, metal nanoparticles immobilized on materials like carbon, silica, or polymers, will be a major thrust. These catalysts offer advantages in terms of separation, reusability, and continuous flow processes. A key research direction will be the synthesis of catalysts with well-defined active sites to enhance reaction specificity.

Biocatalysis: The use of enzymes as catalysts presents a green and highly selective alternative for the transformation of this compound. Lipases, proteases, and nitroreductases could be explored for the hydrolysis of the ester linkage or the reduction of the nitro group. Future work will involve enzyme engineering and directed evolution to enhance their stability and activity towards this specific substrate.

A comparative overview of potential catalytic systems is presented in the table below.

| Catalytic System | Potential Advantages | Research Focus |

| Homogeneous Catalysis | High activity and selectivity, mild reaction conditions. | Ligand design for catalyst tuning, understanding reaction mechanisms. |

| Heterogeneous Catalysis | Easy separation and reusability, suitable for continuous flow. | Synthesis of well-defined active sites, improving catalyst stability. |

| Biocatalysis | High selectivity (chemo-, regio-, and enantio-), environmentally friendly. | Enzyme screening and engineering, optimization of reaction conditions. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for optimizing reaction conditions and developing more efficient catalytic systems. Advanced spectroscopic techniques that allow for real-time monitoring of reactions will be instrumental in this regard.

Future research will likely employ a combination of the following techniques:

In-situ Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information on the changes in vibrational modes of the reacting molecules, allowing for the identification of transient intermediates and the determination of reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to monitor the conversion of reactants to products and to characterize the structure of intermediates and byproducts directly in the reaction mixture.

Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify reaction intermediates and products with high sensitivity.

The application of these techniques will provide a wealth of data that can be used to construct detailed mechanistic models for the catalytic transformations of this compound.

Integration with Machine Learning for Predictive Reactivity Modeling

The integration of machine learning (ML) with experimental and computational chemistry is set to revolutionize the way chemical reactions are studied and optimized. bath.ac.ukacs.orgnih.gov For this compound, ML models can be developed to predict its reactivity under various conditions and to guide the discovery of new transformations.

Key areas of future research in this domain include:

Development of Quantitative Structure-Activity Relationship (QSAR) Models: These models will correlate the structural features of this compound and its derivatives with their reactivity in different chemical transformations.

Prediction of Reaction Outcomes: ML algorithms can be trained on existing reaction data to predict the products and yields of new reactions involving this compound. acs.orgdigitellinc.com

Catalyst Design and Optimization: ML can be used to screen large libraries of potential catalysts and to identify the most promising candidates for specific transformations of this compound.

The synergy between machine learning and experimental work will accelerate the discovery and development of new chemistry based on the this compound scaffold. bath.ac.uk

Development of Novel Materials and Functional Molecules Derived from this compound Core Structure

The unique structural features of this compound, including the presence of aromatic rings and a reactive nitro group, make it an attractive building block for the synthesis of novel materials and functional molecules.

Future research directions in this area may include:

Synthesis of Polymers: The amino-derivative of this compound, obtained through the reduction of the nitro group, can serve as a monomer for the synthesis of polyamides and polyimides. These polymers may exhibit interesting thermal and mechanical properties.

Development of Photoactive Materials: The nitroaromatic moiety in this compound suggests potential applications in photochemistry. Derivatives of this compound could be explored as photosensitizers or as components of photoresponsive materials.

Design of Biologically Active Molecules: The core structure of this compound can be modified to create new molecules with potential biological activity. For example, the introduction of different functional groups could lead to the development of new enzyme inhibitors or receptor ligands.

The table below summarizes potential applications of materials and molecules derived from this compound.

| Derivative Class | Potential Application | Research Focus |

| Polymers (Polyamides, Polyimides) | High-performance plastics, thermally stable materials. | Monomer synthesis, polymerization studies, material characterization. |

| Photoactive Materials | Photosensitizers, photodynamic therapy agents, optical switches. | Synthesis of derivatives with tailored photophysical properties. |

| Biologically Active Molecules | Enzyme inhibitors, receptor ligands, potential therapeutic agents. | Molecular modeling, synthesis of compound libraries, biological screening. |

Q & A

Q. What are the optimal synthetic routes for preparing (2-nitrophenyl) 4-phenylbenzoate, and how can reaction conditions be optimized?

The compound can be synthesized via esterification between 2-nitrophenol and 4-phenylbenzoyl chloride under anhydrous conditions. A Diels-Alder approach, similar to the synthesis of methyl 4-phenylbenzoate (60% yield at 300°C for 24 hours), may also be adapted by substituting reagents . Optimization involves controlling temperature (e.g., 0–6°C for nitro-group stability) and using catalysts like DMAP. Purity is enhanced via recrystallization (methanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers reliably characterize this compound, and what analytical standards are recommended?

- Spectroscopic Methods : Use / NMR to confirm ester linkage and nitro-group positioning. Compare chemical shifts with analogs like 4-formyl-2-nitrophenyl benzoate (δ 8.5–8.7 ppm for aromatic protons) .

- Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) paired with deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) improves quantification accuracy .

- Crystallography : Single-crystal X-ray diffraction (as in , R factor = 0.041) resolves stereoelectronic effects of the nitro group .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity and stability under varying experimental conditions?

The nitro group is electron-withdrawing, reducing ester hydrolysis rates but increasing susceptibility to photodegradation. Stability studies should monitor decomposition under UV light (e.g., 365 nm) via HPLC. For thermal stability, thermogravimetric analysis (TGA) up to 200°C is advised. Comparative studies with non-nitrated analogs (e.g., 4-phenylbenzoates) highlight nitro-specific reactivity, such as nitro-to-amine reduction under hydrogenation (Pd/C, H) .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for nitroaromatic esters?

Discrepancies often arise from reaction scaling or impurity profiles. For example, reports 60% yield for methyl 4-phenylbenzoate, but lower yields may occur with nitro-substituted analogs due to side reactions. Mitigation strategies:

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., sulfonamide derivatives in ).

- DoE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading to map optimal conditions .

Q. How can computational methods predict the physicochemical properties or interaction mechanisms of this compound?

- QSAR/QSPR : Predict solubility and logP using software like COSMOtherm, validated against experimental HPLC retention times .

- DFT Calculations : Model nitro-group electron density to explain regioselectivity in nucleophilic attacks (e.g., hydrolysis at the ester vs. nitro group) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and UV-protective goggles due to photolability .

- Waste Disposal : Segregate nitroaromatic waste for incineration to avoid environmental persistence .

Q. How can researchers validate the purity of this compound for pharmacological studies?

- Combined Techniques : Use HPLC (≥95% purity threshold) with diode-array detection (DAD) and confirm via NMR integration.

- Spiking Experiments : Add known impurities (e.g., 4-phenylbenzoic acid) to calibrate detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.